molecular formula C51H82N2O6S2 B12795751 3-((2-((2-(N-(3-Pentadecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl hexadecanoate CAS No. 78010-16-9

3-((2-((2-(N-(3-Pentadecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl hexadecanoate

Cat. No.: B12795751
CAS No.: 78010-16-9
M. Wt: 883.3 g/mol
InChI Key: PLAPZBREYXTKCF-UHFFFAOYSA-N
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Description

3-((2-((2-(N-(3-Pentadecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl hexadecanoate is a complex organic compound characterized by its unique structure, which includes a disulfide bond and long-chain fatty acid esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-((2-(N-(3-Pentadecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl hexadecanoate typically involves multiple steps, including the formation of disulfide bonds and esterification reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include thiols, carboxylic acids, and carbamoyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-((2-((2-(N-(3-Pentadecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl hexadecanoate can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-((2-((2-(N-(3-Pentadecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl hexadecanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling and as a probe for disulfide bond formation.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery and as an antioxidant.

    Industry: Utilized in the development of new materials and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 3-((2-((2-(N-(3-Pentadecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl hexadecanoate involves its interaction with molecular targets such as proteins and enzymes. The disulfide bond can undergo redox reactions, influencing cellular processes and signaling pathways. The long-chain fatty acid esters may also play a role in modulating membrane properties and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate
  • 3-((2-((2-(N-(3-Hexadecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl octadecanoate

Uniqueness

3-((2-((2-(N-(3-Pentadecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl hexadecanoate is unique due to its specific combination of disulfide bonds and long-chain fatty acid esters, which confer distinct chemical and biological properties

Properties

CAS No.

78010-16-9

Molecular Formula

C51H82N2O6S2

Molecular Weight

883.3 g/mol

IUPAC Name

3-[[2-[[2-(3-pentadecanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl hexadecanoate

InChI

InChI=1S/C51H82N2O6S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-39-49(55)59-43-33-41-53-51(57)45-35-29-31-37-47(45)61-60-46-36-30-28-34-44(46)50(56)52-40-32-42-58-48(54)38-26-24-22-20-18-16-14-12-10-8-6-4-2/h28-31,34-37H,3-27,32-33,38-43H2,1-2H3,(H,52,56)(H,53,57)

InChI Key

PLAPZBREYXTKCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)CCCCCCCCCCCCCC

Origin of Product

United States

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